11beta,13-Dihydrolactucopicrin

Übersicht

Beschreibung

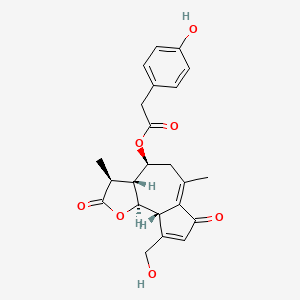

11beta,13-Dihydrolactucopicrin is a sesquiterpene lactone obtained by the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with the 8-hydroxy group of 11beta,13-dihydrolactucin. This compound is found in chicory and has been identified as a plant metabolite .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

11beta,13-Dihydrolactucopicrin can be synthesized through the formal condensation of 4-hydroxyphenylacetic acid with 11beta,13-dihydrolactucin. The reaction typically involves the use of a suitable condensing agent under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from chicory or other plant sources where it is naturally found. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

11beta,13-Dihydrolactucopicrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

11β,13-Dihydrolactucopicrin has the molecular formula and a molecular weight of 412.4 g/mol. Its structure includes a hydroxymethyl group and various functional groups that contribute to its biological activities. The compound can be synthesized through specific chemical reactions involving lactucin derivatives, making it accessible for research purposes .

Anti-Inflammatory Properties

Mechanisms of Action:

Recent studies have highlighted the anti-inflammatory effects of 11β,13-Dihydrolactucopicrin through various mechanisms:

-

Cytokine Modulation:

- The compound significantly reduces the gene expression of pro-inflammatory cytokines such as IL-6 and TNF-α in human intestinal cell models. In particular, a study demonstrated a 65% reduction in IL-6 levels when treated with 10 μM of the compound .

- It also inhibits the release of IL-8 in response to inflammatory stimuli, showcasing its potential to modulate inflammatory responses in gut tissues .

- Inhibition of Inflammatory Enzymes:

- Zebrafish Model Studies:

Potential Applications in Disease Prevention

Inflammatory Bowel Disease (IBD):

Given its anti-inflammatory properties, 11β,13-Dihydrolactucopicrin is being explored for its potential role in preventing or treating IBD. The ability to modulate inflammatory pathways suggests that it could be beneficial in managing conditions characterized by chronic inflammation .

Nutraceutical Development:

The incorporation of chicory-derived compounds like 11β,13-Dihydrolactucopicrin into functional foods or dietary supplements is being considered due to their health benefits. This aligns with growing consumer interest in natural products for health maintenance .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of 11β,13-Dihydrolactucopicrin:

Wirkmechanismus

The anti-inflammatory effects of 11beta,13-dihydrolactucopicrin are primarily mediated through the inhibition of key signaling pathways involved in inflammation, such as the NF-kappaB and MAPK pathways. The compound reduces the release of pro-inflammatory cytokines and chemokines, as well as the expression of inducible enzymes like iNOS and COX-2 . This results in a decrease in the inflammatory response at the cellular level .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lactucin: Another sesquiterpene lactone found in chicory with similar anti-inflammatory properties.

Lactucopicrin: A related compound with comparable biological activities.

11beta,13-Dihydrolactucin: The precursor to 11beta,13-dihydrolactucopicrin, sharing similar structural features.

Uniqueness

This compound is unique due to its specific structural configuration and its potent anti-inflammatory effects. Its ability to modulate multiple signaling pathways involved in inflammation makes it a promising candidate for therapeutic applications .

Biologische Aktivität

11beta,13-Dihydrolactucopicrin is a sesquiterpene lactone derived from chicory (Cichorium intybus) and has garnered attention for its diverse biological activities. This compound is structurally related to other lactones and has been studied for its potential therapeutic effects, particularly in inflammation and viral infections.

Chemical Structure and Properties

This compound has the molecular formula C23H28O7 and is characterized by its unique sesquiterpene lactone structure. Its solubility is reported to be 0.483 g/L, with a LogP value of 1.86, indicating its lipophilic nature which may influence its bioavailability and interaction with biological membranes.

Target Interactions

The biological activity of this compound primarily involves interactions with various enzymes and cellular pathways:

- Anti-inflammatory Activity : It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in human cell models. This suggests a potential role in managing inflammatory diseases .

- Viral Inhibition : The compound exhibits inhibitory effects on proteases involved in the replication of SARS-CoV-2, indicating potential applications in antiviral therapies .

Cellular Effects

This compound modulates several cellular processes:

- Gene Expression Modulation : It influences the expression of genes involved in inflammation and apoptosis, thereby affecting cellular metabolism and immune responses .

- Enzyme Interaction : The compound interacts with metabolic enzymes, potentially altering metabolic pathways related to inflammation and oxidative stress.

Case Studies

Several studies have assessed the biological activity of this compound:

-

Anti-inflammatory Effects :

- In a study using a human intestinal triple co-culture model, treatment with 10 µM of this compound significantly reduced IL-8 release in response to inflammatory stimuli (e.g., LPS) by up to 66% compared to controls .

- The compound also reduced gene expression levels of inflammatory markers such as COX-2 and iNOS by approximately 33% and 51%, respectively .

- Viral Protease Inhibition :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

[(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,12,17,20-22,24-25H,7-8,10H2,1-2H3/t12-,17-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJJPTZLMALYBH-ZUQDHHQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310336 | |

| Record name | 11β,13-Dihydrolactucopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125519-47-3 | |

| Record name | 11β,13-Dihydrolactucopicrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125519-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11β,13-Dihydrolactucopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.